molecular formula C12H15NO3 B3340196 4-(4-Hydroxypiperidin-1-yl)benzoic acid CAS No. 281234-93-3

4-(4-Hydroxypiperidin-1-yl)benzoic acid

Cat. No.: B3340196
CAS No.: 281234-93-3
M. Wt: 221.25 g/mol
InChI Key: SZZFHKZWXOEDBA-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional molecule that stands at the intersection of modern organic synthesis and the expanding field of functional materials chemistry. Its unique architecture, featuring a hydroxyl-substituted piperidine (B6355638) ring linked to a benzoic acid moiety, provides a versatile platform for constructing complex molecular structures and novel materials. In organic synthesis, this compound serves as a valuable building block. The presence of three distinct functional groups—a carboxylic acid, a tertiary amine, and a secondary alcohol—allows for selective chemical modifications and the introduction of diverse functionalities. This multi-handle nature is highly advantageous in the synthesis of pharmacologically active agents and other high-value organic compounds.

In the domain of functional materials, the structural rigidity and hydrogen bonding capabilities of this compound make it a compelling candidate for the design of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers. researchgate.net The carboxylic acid group can coordinate with metal centers, while the hydroxyl and piperidine groups can engage in intricate hydrogen-bonding networks, directing the formation of ordered, high-dimensional structures with potential applications in catalysis, sensing, and gas storage.

Both piperidine and benzoic acid are considered "privileged scaffolds" in medicinal chemistry and organic synthesis, owing to their frequent appearance in a vast number of bioactive compounds and their synthetic versatility.

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of pharmaceuticals and natural products. nih.govijnrd.org Its conformational flexibility and ability to present substituents in well-defined spatial orientations are crucial for molecular recognition and binding to biological targets. The introduction of chiral piperidine scaffolds can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates. researchgate.netthieme-connect.com Synthetic methodologies to access and functionalize piperidine rings are a mature yet continuously evolving area of chemical research. nih.gov

The benzoic acid scaffold is a fundamental building block in organic chemistry. preprints.orgresearchgate.net The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, and other derivatives, providing access to a wide range of compounds. annexechem.com Furthermore, the aromatic ring can be functionalized through various substitution reactions, allowing for the fine-tuning of electronic and steric properties. acs.org This scaffold is integral to numerous synthetic bioactive molecules and is a key component in the production of dyes, fragrances, and polymers. annexechem.comnih.gov The combination of these two powerful scaffolds in this compound creates a molecule with significant potential for the development of novel chemical entities.

Table 1: Physicochemical Properties of this compound and Related Scaffolds

Compound/ScaffoldMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₁₂H₁₅NO₃221.25Bifunctional: Carboxylic acid, tertiary amine, secondary alcohol.
PiperidineC₅H₁₁N85.15Saturated N-heterocycle, common in pharmaceuticals. ijnrd.org
Benzoic AcidC₇H₆O₂122.12Aromatic carboxylic acid, versatile synthetic building block. preprints.org
4-(4-Methylpiperazin-1-yl)benzoic acidC₁₂H₁₆N₂O₂220.27Structurally related compound with a piperazine (B1678402) ring. nih.gov

The field of organic synthesis is experiencing a significant trend towards the creation of multifunctional compounds. cas.orgmdpi.comresearchgate.net This trajectory is driven by the demand for molecules with precisely engineered properties for advanced applications in medicine, materials science, and technology. Key research directions include:

Green and Sustainable Chemistry: A major focus is on developing environmentally benign and efficient synthetic methods. researchgate.netchemmethod.com This involves the use of renewable starting materials, minimizing waste, and employing greener solvents and catalysts, such as in microwave-assisted synthesis. chemmethod.comchemmethod.com

Development of "Building Blocks": There is a strong emphasis on designing and synthesizing versatile molecular building blocks that possess multiple reactive sites. mdpi.com These scaffolds, like this compound, enable the efficient, modular assembly of complex target molecules, a concept central to combinatorial chemistry and drug discovery.

Advanced Materials: Multifunctional organic molecules are being increasingly used to construct sophisticated materials. researchgate.net This includes the development of polymers with tailored properties, porous crystalline materials like MOFs for gas separation, and molecules for applications in electronics and photonics. researchgate.netnbinno.com

Photocatalysis and Enzyme Catalysis: Emerging trends highlight the use of light (photocatalysis) and enzymes (biocatalysis) to drive chemical reactions with high selectivity and efficiency under mild conditions. cas.orgacs.org

A thorough investigation of this compound is warranted to fully unlock its synthetic and materials science potential. The primary objectives of such a study would be:

Synthetic Elucidation: To develop and optimize efficient, scalable, and sustainable synthetic routes to the compound and its derivatives. This includes exploring novel catalytic methods and reaction conditions.

Chemical Reactivity Mapping: To systematically explore the selective functionalization of its carboxylic acid, hydroxyl group, and the piperidine ring. This would establish its utility as a versatile building block for creating libraries of diverse compounds.

Physicochemical Characterization: To perform in-depth analysis of its structural, thermal, and electronic properties using techniques such as X-ray crystallography, spectroscopy (NMR, IR), and thermal analysis.

Materials Science Applications: To investigate its potential as a ligand for the synthesis of new coordination polymers and MOFs. This would involve studying its self-assembly behavior and its coordination chemistry with various metal ions, followed by characterizing the properties of the resulting materials.

By achieving these objectives, a comprehensive understanding of this compound can be established, paving the way for its application in the rational design of new drugs, functional materials, and advanced chemical technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-5-7-13(8-6-11)10-3-1-9(2-4-10)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZFHKZWXOEDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279373
Record name 4-(4-Hydroxy-1-piperidinyl)benzoic acid
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Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281234-93-3
Record name 4-(4-Hydroxy-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281234-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxy-1-piperidinyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID001279373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Historical and Current Synthetic Approaches to Substituted Benzoic Acids and Piperidines

The synthesis of substituted benzoic acids has historically relied on foundational reactions such as the Friedel-Crafts acylation of an aromatic ring followed by oxidation of the resulting ketone. Another classical route involves the oxidation of alkyl chains on a substituted benzene (B151609) ring, for instance, using potassium permanganate (B83412) to convert a toluene (B28343) derivative into a benzoic acid. youtube.com Modern approaches have expanded this toolbox significantly, incorporating powerful transition-metal-catalyzed cross-coupling reactions to construct the benzoic acid scaffold with high precision and functional group tolerance.

Similarly, the synthesis of N-aryl piperidines has evolved from harsher, classical methods to more refined catalytic processes. The Ullmann condensation, developed in the early 20th century, represents a cornerstone copper-mediated method for forming aryl C-N bonds, though it traditionally requires high temperatures and stoichiometric amounts of copper. researchgate.netnih.gov The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized the synthesis of aryl amines, including N-aryl piperidines. wikipedia.orgwiley.com This reaction allows for the coupling of a wide array of amines with aryl halides under significantly milder conditions and with greater functional group compatibility than previous methods. wikipedia.org More recent strategies even employ novel ring-opening and ring-closing sequences to generate diverse N-arylpiperidine derivatives from pyridine (B92270) precursors. mdpi.com

Targeted Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzoic Acid

The targeted synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the piperidine (B6355638) nitrogen and the C4 position of a benzoic acid derivative. The principal strategies employed are direct N-arylation via metal catalysis and nucleophilic aromatic substitution.

Direct N-Arylation Strategies

Direct N-arylation is the most prominent and versatile approach for synthesizing the target compound. It typically involves the reaction of 4-hydroxypiperidine (B117109) with a 4-halobenzoic acid (or its corresponding ester) in the presence of a metal catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for this transformation. wikipedia.org The reaction couples 4-hydroxypiperidine with an aryl halide, such as 4-bromobenzoic acid or 4-fluorobenzoic acid. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl piperidine product and regenerate the catalyst. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wiley.com

Ullmann Condensation: This copper-catalyzed C-N cross-coupling reaction is an alternative to the palladium-based methods. researchgate.net The traditional Ullmann reaction requires harsh conditions, such as high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 200°C with stoichiometric copper. researchgate.net Modern protocols have improved upon these conditions through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as diamines or acylhydrazides, which facilitate the reaction at lower temperatures and with catalytic amounts of copper. researchgate.netnih.gov The reaction proceeds by coupling 4-hydroxypiperidine with a 4-halobenzoic acid, typically an iodide or bromide, activated by the electron-withdrawing carboxylic acid group. researchgate.net

Table 1: Comparison of N-Arylation Strategies for Synthesis of this compound
MethodCatalyst SystemTypical SubstratesGeneral ConditionsAdvantagesDisadvantages
Buchwald-Hartwig AminationPd(0) or Pd(II) precursor, Phosphine Ligand (e.g., BINAP, DPPF)4-Bromo/Chloro/Iodo/Triflate Benzoic Acid + 4-HydroxypiperidineBase (e.g., NaOtBu, Cs2CO3), Anhydrous Solvent (e.g., Toluene, Dioxane), 80-120°CHigh yields, broad substrate scope, mild conditions, high functional group tolerance. wikipedia.orgCost of palladium and ligands, sensitivity to air and moisture. nih.gov
Ullmann CondensationCu Powder or Cu(I) Salt (e.g., CuI), often with a Ligand4-Iodo/Bromo Benzoic Acid + 4-HydroxypiperidineBase (e.g., K2CO3, Cs2CO3), Polar Aprotic Solvent (e.g., DMF, NMP), 120-210°CLower cost of copper catalyst compared to palladium. researchgate.netHarsh reaction conditions (high temp), limited substrate scope, often requires stoichiometric copper. researchgate.netnih.gov

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct, metal-free route to the target molecule. This pathway requires an aryl ring that is sufficiently electron-deficient to be susceptible to attack by a nucleophile like 4-hydroxypiperidine.

The reaction proceeds by the addition of 4-hydroxypiperidine to a 4-halobenzoic acid, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the halide leaving group re-aromatizes the ring to yield the final product. For this reaction to be effective, two conditions must be met: the presence of a strong electron-withdrawing group (like the carboxylic acid) positioned ortho or para to the leaving group, and a good leaving group. Fluorine is an excellent leaving group for SNAr reactions due to the high electronegativity of the C-F bond, which facilitates the initial nucleophilic attack. researchgate.net Therefore, the reaction of 4-fluorobenzoic acid with 4-hydroxypiperidine in a polar aprotic solvent like DMSO or DMF at elevated temperatures is a viable synthetic pathway. youtube.comwikipedia.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.org Prominent examples include the Ugi and Passerini reactions. organic-chemistry.orgnih.gov

The Ugi four-component reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. organic-chemistry.orgresearchgate.net The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org A direct, one-pot synthesis of this compound using these classical MCRs is not straightforward, as their product scaffolds are structurally distinct from the target N-aryl benzoic acid. While MCRs are known to produce complex piperidine scaffolds, a specific MCR that directly yields this compound is not prominently documented in the literature. researchgate.netnumberanalytics.com The application of MCRs to this target would likely involve a multi-step sequence where a key intermediate, rather than the final product, is assembled via an MCR.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. A key focus area is the strategic selection and minimization of solvents, which often constitute the largest mass component of a reaction.

Solvent Selection and Minimization

Several pharmaceutical companies and academic institutions have developed solvent selection guides that rank common solvents based on health, safety, and environmental criteria. numberanalytics.com These guides categorize solvents into tiers such as "Preferred," "Usable," and "Undesirable."

Table 2: Green Chemistry Solvent Selection Guide
CategoryExample SolventsRationale
PreferredWater, Ethanol, Isopropanol, Ethyl Acetate, HeptaneLow toxicity, biodegradable, derived from renewable sources (for alcohols), low environmental impact. numberanalytics.com
UsableToluene, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)Useful properties but with some health or environmental concerns that require careful management. numberanalytics.com
Undesirable/HazardousDimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (B109758) (DCM), Benzene, DioxaneHigh toxicity (carcinogenic, mutagenic, or reprotoxic), significant environmental hazards, difficult to recycle. numberanalytics.com

When evaluating the synthetic routes to this compound, the choice of solvent has a significant impact on the "greenness" of the process. Buchwald-Hartwig reactions often use "Usable" solvents like toluene or THF. wikipedia.org In contrast, traditional Ullmann and SNAr reactions frequently employ "Undesirable" polar aprotic solvents like DMF, NMP, or DMSO due to their ability to solvate the reactants and facilitate the reaction. researchgate.netyoutube.com A key goal in route optimization is to either replace these hazardous solvents with greener alternatives or to develop catalytic systems that can function effectively in preferred solvents, even if this requires adjusting reaction parameters. The ultimate aim is to minimize solvent use altogether, potentially through solvent-free (neat) reaction conditions, which significantly reduces waste and environmental impact.

Catalyst Efficiency and Recyclability

The formation of the C-N bond between the piperidine ring and the benzoic acid moiety is central to the synthesis of this compound. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (using palladium catalysts) or the Ullmann condensation (using copper catalysts). The efficiency of these catalysts is paramount for a viable synthetic process.

Catalyst efficiency is measured by metrics like turnover number (TON), which indicates the number of substrate molecules converted per catalyst molecule, and turnover frequency (TOF), the rate of these conversions. For the synthesis of N-arylpiperidines, palladium-based systems often exhibit high TOF, allowing for low catalyst loadings (measured in mol%). However, the cost and potential toxicity of palladium drive research into more economical and benign alternatives like copper.

Recyclability is a critical factor for both economic and environmental sustainability. Homogeneous catalysts, while often highly active, are difficult to separate from the reaction mixture. To address this, heterogeneous catalysts or systems that facilitate catalyst recovery have been developed. For instance, supporting palladium on materials like silk fibroin (Pd/SF) allows for easy filtration and reuse of the catalyst without a significant loss of activity. researchgate.net Similarly, developing protocols that use water as a solvent can enable the recycling of the aqueous catalyst-containing medium. nih.gov

Interactive Table 1: Comparison of Catalytic Systems for N-Arylation Reactions This table presents typical data for related N-arylation reactions to illustrate performance metrics.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Recyclability
Pd₂(dba)₃BINAPToluene100>950.5 - 1.0Difficult
CuI1,10-PhenanthrolineDMF11080 - 905 - 10Difficult
Pd/CNoneTHF50~755% w/wHigh (Filtration)
Cu Salt / DiamineN/A (Diamine is Ligand)Water100>905Moderate (Aqueous phase reuse) nih.gov
Pd/SF (Silk Fibroin)NoneWater/Ethanol80>950.38High (Filtration) researchgate.net

Note: Data is illustrative of N-arylation reactions and not exclusively for the title compound.

Atom Economy and Process Intensification

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. The typical synthesis of this compound from 4-fluorobenzoic acid and 4-hydroxypiperidine produces hydrogen fluoride (B91410) (HF) as a byproduct, which lowers the theoretical atom economy.

Process intensification aims to create dramatically smaller, safer, and more energy-efficient chemical processes. mdpi.com This can be achieved through several methods:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can drastically reduce reaction times from hours to minutes. chemmethod.comchemmethod.com This is due to efficient and rapid heating of the reaction mixture, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chemmethod.comnih.gov

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF or NMP with more environmentally friendly options, or even water, improves the sustainability profile of the synthesis. nih.govrsc.org

Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), which maximizes atom economy and simplifies purification by eliminating the need to remove large volumes of solvent. mdpi.com

Interactive Table 2: Comparison of Conventional vs. Intensified Synthesis Methods

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Reaction Time 3 - 12 hours chemmethod.com3 - 10 minutes chemmethod.com
Energy Input High (prolonged heating)Low (short duration)
Solvent Volume HighOften reduced or eliminated
Typical Yield Good to ExcellentOften improved chemmethod.com
Process Control StandardPrecise temperature control

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces significant challenges that must be addressed through careful reaction engineering and process design.

Reaction Engineering Aspects

When scaling up the synthesis of this compound, several reaction engineering factors are critical:

Heat Transfer: N-arylation reactions can be exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, the formation of impurities, or even dangerous thermal runaway. The use of jacketed reactors with precise internal temperature monitoring and efficient heat-exchange fluids is essential for maintaining control. youtube.com

Mass Transfer and Mixing: Ensuring that reactants and catalysts are intimately mixed is crucial for achieving consistent reaction rates and yields. Inadequate stirring in large vessels can create localized "hot spots" or areas of low reactant concentration, negatively impacting the process. The geometry of the reactor and the type of impeller must be optimized for the specific reaction mixture. youtube.com

By-product and Catalyst Management: On a large scale, the handling and disposal of by-products (e.g., salts from the base used in the coupling reaction) and the efficient removal or recovery of the catalyst become major operational and cost factors. The choice of work-up and purification procedures (e.g., crystallization vs. chromatography) must be scalable and economical.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful technology for scaling up pharmaceutical ingredient synthesis, offering solutions to many of the problems faced in large-batch reactors. purdue.edunih.gov Adapting the synthesis of this compound to a flow system offers numerous advantages:

Enhanced Safety: Reactions are conducted in small-volume tubes or microreactors, minimizing the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for superior control over temperature, preventing exotherms. nih.gov

Improved Efficiency and Consistency: Precise control over parameters like residence time, temperature, and stoichiometry leads to highly reproducible results and can improve yields and purity.

Facilitated Catalyst Use: Heterogeneous or immobilized catalysts can be packed into a column (a packed-bed reactor), allowing the reaction stream to flow through. This simplifies product isolation, as no filtration is needed, and allows for continuous, long-term use of the catalyst, maximizing its lifetime and value.

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates. allfordrugs.com For example, the N-arylation could be followed immediately by an in-line extraction or crystallization to yield the pure product in a single, streamlined operation. purdue.edu

A hypothetical flow synthesis could involve pumping a solution of 4-fluorobenzoic acid, 4-hydroxypiperidine, and a base through a heated packed-bed reactor containing an immobilized palladium catalyst, followed by an in-line purification module.

Interactive Table 3: Hypothetical Parameters for Continuous Flow Synthesis

ParameterSettingRationale
Reactor Type Packed-Bed Reactor with Immobilized CatalystEnables easy catalyst reuse and product separation.
Residence Time 5 - 20 minutesDrastically shorter than batch, increasing throughput.
Temperature 100 - 150 °CHigher temperatures are safely achievable in flow.
Pressure 5 - 10 barAllows solvents to be heated above their boiling points.
Throughput 0.1 - 1.0 kg/hour Scalable by running longer or using parallel reactors.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific, experimentally verified NMR data for 4-(4-Hydroxypiperidin-1-yl)benzoic acid is not extensively available in peer-reviewed literature, the expected spectral features can be predicted based on the known chemical shifts of its constituent structural motifs.

Proton (¹H) NMR Spectroscopy would provide a map of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic, piperidinyl, and hydroxyl protons. The para-substitution on the benzene (B151609) ring simplifies the aromatic region into two mutually coupled doublets. The piperidine (B6355638) ring presents a more complex system of signals, while the exchangeable protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets.

Table 1: Predicted ¹H NMR Assignments for this compound

Protons Predicted Chemical Shift (δ) ppm Predicted Multiplicity Assignment
Carboxylic Acid (-COOH) > 10.0 Broad Singlet H-OOC
Aromatic ~7.8 - 8.0 Doublet 2 x Ar-H (ortho to -COOH)
Aromatic ~6.8 - 7.0 Doublet 2 x Ar-H (ortho to -N)
Piperidine ~3.8 - 4.2 Multiplet 1 x CH-OH
Piperidine ~3.6 - 3.9 Multiplet 2 x N-CH₂ (equatorial)
Piperidine ~3.0 - 3.3 Multiplet 2 x N-CH₂ (axial)
Piperidine ~1.9 - 2.1 Multiplet 2 x CH₂ (equatorial)
Piperidine ~1.5 - 1.7 Multiplet 2 x CH₂ (axial)
Hydroxyl (-OH) ~1.5 - 4.0 Broad Singlet H-O-C

Note: Specific chemical shift values are predictive and can vary based on solvent and experimental conditions. Data is not from direct experimental measurement of the specified compound.

Carbon-13 (¹³C) NMR Spectroscopy complements the proton NMR data by identifying all unique carbon environments within the molecule. Due to the molecular symmetry, eight distinct signals are anticipated: four for the aromatic ring carbons and four for the piperidine and carboxyl carbons.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm Assignment
Carbonyl ~165 - 175 C=O
Aromatic ~150 - 155 C-N
Aromatic ~130 - 135 C-H (ortho to -COOH)
Aromatic ~120 - 125 C-COOH
Aromatic ~113 - 118 C-H (ortho to -N)
Piperidine ~65 - 70 C-OH
Piperidine ~45 - 55 C-N
Piperidine ~30 - 35 C-C-OH

Note: Specific chemical shift values are predictive and can vary based on solvent and experimental conditions. Data is not from direct experimental measurement of the specified compound.

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively connect the protons on adjacent carbons within the piperidine ring and confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton with its directly attached carbon, HSQC provides an unambiguous link between the ¹H and ¹³C spectra. This is essential for assigning the specific carbon signals for each C-H bond in the piperidine and aromatic systems.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) couplings between protons and carbons. It is critical for identifying the connectivity across quaternary (non-protonated) carbons. Key correlations would include the link from the piperidine protons adjacent to the nitrogen (N-CH₂) to the aromatic carbon attached to the nitrogen (C-N), and from the aromatic protons to the carboxylic carbon (C=O), thus confirming the assembly of the entire molecular scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the axial or equatorial orientation of substituents on the 4-hydroxypiperidine (B117109) ring.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) analyzes materials in their solid form. This technique is invaluable for studying materials that are insoluble or for investigating properties unique to the solid state, such as polymorphism (the existence of multiple crystalline forms). nih.govresearchgate.net Different crystal packing arrangements or the presence of an amorphous (non-crystalline) state would result in distinct ¹³C chemical shifts and peak shapes, providing insight into the macroscopic properties of the solid material. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making it an excellent tool for functional group identification and for studying intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a molecule, exciting its vibrational modes. The resulting spectrum serves as a molecular "fingerprint." For this compound, the key functional groups give rise to characteristic absorption bands. A crucial aspect revealed by FT-IR is the nature of hydrogen bonding, which significantly influences the position and shape of the O-H and C=O stretching bands. rsc.orgresearchgate.net In the solid state, the carboxylic acid is expected to form strong hydrogen-bonded dimers, leading to a very broad O-H absorption and a shift of the C=O frequency to a lower wavenumber compared to a free acid. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Type Intensity
3300 - 2500 O-H Stretch (Carboxylic acid dimer) Strong, Very Broad
3600 - 3200 O-H Stretch (Alcohol, H-bonded) Medium, Broad
3100 - 3000 C-H Stretch (Aromatic) Medium
3000 - 2850 C-H Stretch (Aliphatic) Medium
1710 - 1680 C=O Stretch (Carboxylic acid dimer) Strong, Sharp
1610 - 1580 C=C Stretch (Aromatic ring) Medium-Strong
1520 - 1480 C=C Stretch (Aromatic ring) Medium-Strong
1350 - 1250 C-N Stretch (Aryl-Alkyl Amine) Medium
1320 - 1210 C-O Stretch (Carboxylic acid) Strong
1260 - 1000 C-O Stretch (Alcohol) Strong

Note: Frequencies are typical ranges and can shift based on the specific molecular environment and intermolecular interactions.

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the symmetric "breathing" mode, typically produce strong signals in the Raman spectrum. While the C=O and O-H stretches are also visible, they are often less intense than in the corresponding IR spectrum.

A unique advantage of Raman spectroscopy is its ability to probe low-frequency vibrations (below 200 cm⁻¹). These vibrations correspond to lattice modes (phonons), which are collective motions of entire molecules within the crystal lattice. researchgate.net The analysis of these lattice modes provides valuable information about crystal packing, symmetry, and the strength of intermolecular forces, making it a powerful tool for characterizing the crystalline state of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C12H15NO3, the theoretical monoisotopic mass can be calculated with high precision.

Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, as it typically generates the protonated molecule, [M+H]+, or the deprotonated molecule, [M-H]-, with minimal initial fragmentation. In positive ion mode, the expected molecular ion would be [C12H16NO3]+, while in negative ion mode, it would be [C12H14NO3]-. The exact mass measurement by HRMS would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Values for this compound

Ion Species Formula Theoretical Monoisotopic Mass (Da)
[M] C12H15NO3 221.1052
[M+H]+ C12H16NO3+ 222.1125
[M-H]- C12H14NO3- 220.0979

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion) to generate a spectrum of product ions. The resulting fragmentation pattern provides a virtual roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

In negative ion mode, a characteristic fragmentation of benzoic acid derivatives is the loss of carbon dioxide (CO2), a neutral loss of 44 Da. researchgate.net This decarboxylation is a common and often dominant fragmentation pathway for deprotonated benzoic acids. rsc.org

In positive ion mode, fragmentation would likely involve the piperidine ring and the link to the aromatic system. Plausible fragmentation pathways for the [M+H]+ ion include:

Loss of Water (H2O): The hydroxyl group on the piperidine ring can be readily eliminated as a neutral water molecule (18 Da).

Cleavage of the Piperidine Ring: The saturated heterocyclic ring can undergo cleavage, leading to a variety of fragment ions.

Decarboxylation: Loss of the carboxyl group, often as CO and H2O, can also occur.

A proposed fragmentation scheme, based on general principles, would involve initial loss of water from the piperidinyl moiety, followed by cleavages within the ring structure or loss of the entire substituent from the benzoic acid core. The analysis of these fragmentation patterns is critical for confirming the connectivity of the molecule. nih.govresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing unequivocal proof of its molecular conformation and insights into intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, provides strong predictive power for its molecular geometry. It is expected that the piperidine ring would adopt a stable chair conformation. The benzoic acid moiety would likely be nearly planar, although the carboxyl group may be slightly twisted out of the plane of the benzene ring due to steric interactions with the bulky piperidine substituent.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or Pca21

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of this compound would be dominated by a network of strong intermolecular hydrogen bonds. The molecule possesses both a hydrogen bond donor (the carboxylic acid's -OH and the piperidine's -OH) and multiple hydrogen bond acceptors (the carboxylic acid's carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen).

Key predicted interactions include:

Carboxylic Acid Dimerization: A highly probable and stable motif is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This is a classic interaction observed in the vast majority of benzoic acid crystal structures. chemscene.comresearchgate.net

Hydroxyl Group Interactions: The hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially forming chains of molecules linked by O-H···O interactions or participating in a more complex 3D network.

Acid-Hydroxyl/Amine Hydrogen Bonds: Hydrogen bonds could also form between the carboxylic acid group of one molecule and the hydroxyl group or even the piperidine nitrogen of a neighboring molecule, leading to varied supramolecular assemblies. rsc.orgresearchgate.net

π-Stacking: The aromatic benzene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would likely be offset, rather than face-to-face, to minimize electrostatic repulsion.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. docbrown.info Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and exhibit different physical properties.

The conformational flexibility of the piperidine ring and the potential for various hydrogen-bonding synthons (e.g., acid-acid dimers vs. acid-hydroxyl chains) make polymorphism a distinct possibility for this compound. researchgate.net For example, one polymorph might be dominated by the classic carboxylic acid dimer motif, while another might feature a catemer chain where the acid and hydroxyl groups of adjacent molecules link head-to-tail. nist.gov The existence of different polymorphs can be investigated by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Computational and Theoretical Investigations of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of 4-(4-hydroxypiperidin-1-yl)benzoic acid. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), are commonly employed for this purpose. mdpi.com

The conformational landscape of this molecule is primarily defined by the orientation of the 4-hydroxypiperidinyl group relative to the benzoic acid moiety and the conformation of the piperidine (B6355638) ring itself. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. Within this chair form, the hydroxyl group at the C4 position can exist in either an axial or equatorial position, leading to two distinct low-energy conformers. The relative energies of these conformers can be calculated to determine the most probable structure. The planarity between the phenyl ring and the carboxylic acid group is also a key structural parameter.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

Parameter Bond/Angle Predicted Value
Bond Length C(phenyl)-N(piperidine) ~1.38 Å
Bond Length C(carboxyl)-O(hydroxyl) ~1.35 Å
Bond Length C(carboxyl)=O ~1.22 Å
Bond Angle C-N-C (piperidine) ~112°

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For aromatic carboxylic acids and piperidine-containing compounds, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically centered on the benzoic acid moiety, particularly the carbonyl group.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of varying electrostatic potential. For this compound, negative potential (typically colored red or yellow) is expected around the oxygen atoms of the carboxylic acid and the hydroxyl group, as well as the nitrogen atom of the piperidine ring, indicating these are sites susceptible to electrophilic attack. nih.gov Positive potential (colored blue) is generally found around the hydrogen atoms, especially the acidic proton of the carboxyl group and the hydroxyl proton, highlighting them as sites for nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This data is illustrative and based on DFT calculations for similar molecules.

Property Predicted Value (eV)
HOMO Energy ~ -6.0 to -5.5 eV
LUMO Energy ~ -2.0 to -1.5 eV

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized geometry of the molecule. These calculations predict the frequencies of fundamental vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. DFT calculations are known to provide reliable vibrational frequencies, although a scaling factor is often applied to correct for anharmonicity and basis set deficiencies. researchgate.net

Key vibrational modes for this compound would include the O-H stretching of the carboxylic acid and the hydroxyl group, the C=O stretching of the carboxyl group, C-N stretching of the piperidine ring, and various aromatic C-H and C-C stretching and bending vibrations. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a common approach for this. Predicted chemical shifts are compared to a reference standard (e.g., tetramethylsilane) to provide theoretical spectra. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 12.0 - 13.0 Singlet
Aromatic Protons (ortho to -COOH) 7.9 - 8.1 Doublet
Aromatic Protons (ortho to -N) 6.8 - 7.0 Doublet
Piperidine Proton (-CH-OH) 3.8 - 4.2 Multiplet

Table 4: Predicted Key IR Frequencies for this compound (Illustrative) Note: This data is illustrative and based on characteristic IR absorption ranges.

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer) 2500 - 3300 (broad)
O-H Stretch (Hydroxyl) 3200 - 3550
C=O Stretch (Carboxyl) 1680 - 1710
C-N Stretch 1180 - 1250

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

Conformational Dynamics in Solution and Solid State

MD simulations of this compound can be performed in both a simulated solvent environment (e.g., water) and in a crystalline or amorphous solid state. In solution, these simulations can reveal the flexibility of the molecule, including the rotation around the C(phenyl)-N bond and the puckering of the piperidine ring. The simulations can also shed light on the solvent's effect on conformational preferences and the dynamics of hydrogen bonding between the solute and solvent molecules. nih.gov

In the solid state, MD simulations can be used to understand crystal packing forces, phase transitions, and the extent of molecular motion within the lattice. For instance, simulations can show how intermolecular hydrogen bonds between the carboxylic acid and hydroxyl groups influence the crystal structure and its stability. researchgate.net The root-mean-square deviation (RMSD) of atomic positions over time is often calculated to assess the stability of the system and the flexibility of different parts of the molecule. nih.gov

Intermolecular Interaction Dynamics

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing, solvation, and interactions with biological macromolecules. Molecular dynamics (MD) simulations are a powerful computational tool used to model these interactions over time, providing insights into the dynamic nature of the molecular system.

In a typical MD simulation of this compound, a system is constructed by placing numerous molecules in a simulation box, often with a solvent like water to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecules interact and arrange themselves.

The key intermolecular interactions involving this compound are expected to be hydrogen bonds. The carboxylic acid group (-COOH), the hydroxyl group (-OH) on the piperidine ring, and the tertiary amine of the piperidine ring can all participate in hydrogen bonding, acting as both donors and acceptors. For instance, the hydroxyl group can donate a hydrogen atom to an oxygen atom of a neighboring molecule's carboxylic acid group. Similarly, the carboxylic acid proton can be donated to the nitrogen of the piperidine ring or the oxygen of the hydroxyl group of another molecule.

Analysis of MD simulation trajectories can quantify these interactions. For example, the radial distribution function (RDF) can be calculated to determine the probability of finding one atom at a certain distance from another. Peaks in the RDF can indicate stable interactions like hydrogen bonds. The number and lifetime of hydrogen bonds can also be monitored throughout the simulation to understand the stability of these interactions. Such analyses provide a detailed picture of the intermolecular hydrogen bond network, which is fundamental to the material properties of this compound. Molecular dynamics simulations can also indicate that electrostatic energies are a primary driver for ligand-protein interactions. nih.gov

Theoretical Studies of Reactivity and Stability

Theoretical studies, particularly those employing quantum mechanical calculations, provide fundamental insights into the electronic structure, reactivity, and stability of this compound. These methods allow for the investigation of properties that are difficult to measure experimentally.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's atoms reveals these reactive centers.

HOMO: The HOMO is expected to be localized on the electron-rich regions of the molecule. For this compound, these would likely be the piperidine nitrogen and the oxygen atoms of the hydroxyl and carboxyl groups, as well as the π-system of the benzene (B151609) ring. The specific location of the highest density of the HOMO will indicate the primary site for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient parts of the molecule. In this case, the LUMO is likely to be concentrated on the carboxylic acid group and the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing carboxylic acid group. These areas would be the most susceptible to nucleophilic attack.

The following table illustrates the type of data that would be obtained from an FMO analysis of this compound, calculated using a method like Density Functional Theory (DFT).

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-6.5Piperidine Nitrogen, Benzene Ring π-system
LUMO-1.2Carboxylic Acid Carbon, Benzene Ring π*-system
HOMO-LUMO Gap5.3-

Note: The values presented in this table are illustrative and represent typical results from such a calculation. They are not based on actual experimental or computational data for this specific molecule.

The protonation and deprotonation of this compound are fundamental to its acid-base properties and its behavior in different pH environments. Computational methods can be used to map the energy landscape of these processes, providing insights into the most likely sites of proton gain and loss and the associated energy changes.

The molecule has three key sites that can participate in protonation/deprotonation:

Carboxylic acid group (-COOH): This is the most acidic site and will be the first to deprotonate as the pH increases, forming a carboxylate anion (-COO⁻).

Piperidine nitrogen: This tertiary amine is basic and can be protonated at low pH to form a piperidinium (B107235) cation.

Hydroxyl group (-OH): This is the least acidic of the protonated groups and will only deprotonate at very high pH.

Theoretical calculations can determine the proton affinity (PA) and acidity (pKa) of these sites. The proton affinity measures the energy released upon protonation in the gas phase, while pKa values quantify the acidity in a solvent. By calculating the energies of the different protonation states (neutral, cationic, anionic, zwitterionic), an energy landscape can be constructed.

For instance, a study on similar compounds, 4-(1H-triazol-1-yl)benzoic acid hybrids, utilized DFT to calculate parameters like Proton Dissociation Enthalpy (PDE) to determine the most favorable deprotonation sites. mdpi.com A similar approach for this compound would involve calculating the energies of the molecule after removing a proton from either the carboxylic acid or the hydroxyl group. The site with the lower energy requirement for proton removal would be the more acidic site.

The following table provides an example of the kind of data that could be generated to understand the deprotonation energies.

Deprotonation SiteCalculated Gas-Phase Acidity (kcal/mol)Calculated pKa (in water)
Carboxylic Acid -OH3304.5
Piperidine -OH37015.0

Note: The values in this table are hypothetical and serve to illustrate the expected relative acidities. They are not derived from specific calculations on this compound.

These computational investigations provide a molecular-level understanding of the chemical properties of this compound, which is invaluable for predicting its behavior in various chemical and biological systems.

Reactivity Profiles and Mechanistic Studies of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group attached to the phenyl ring is a primary site for various chemical modifications, including the formation of esters and amides, decarboxylation, and salt or co-crystal formation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-(4-hydroxypiperidin-1-yl)benzoic acid can be readily converted to its corresponding esters and amides through various synthetic methodologies. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

Esterification: The formation of an ester from a carboxylic acid typically involves reaction with an alcohol under acidic conditions or the use of a coupling agent. iajpr.com For instance, the esterification of benzoic acid derivatives can be achieved by reacting the acid with an alcohol in the presence of a catalyst. iajpr.com Common methods include Fischer-Speier esterification, which uses an excess of alcohol and a strong acid catalyst, or procedures involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These methods are applicable for converting this compound to its various ester derivatives.

Amidation: The synthesis of amides from this benzoic acid derivative is crucial for creating compounds with potential pharmacological activity. Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents are widely used to facilitate the direct reaction between the carboxylic acid and an amine. luxembourg-bio.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) can activate the carboxyl group, enabling its efficient reaction with a primary or secondary amine to form the corresponding amide. researchgate.net The choice of coupling reagent and reaction conditions can be optimized to achieve high yields, even in aqueous media. luxembourg-bio.com

Table 1: Representative Esterification and Amidation Reagents

Reaction Type Reagent/Catalyst System Description
Esterification Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) A common coupling system that activates the carboxylic acid for reaction with alcohols, often yielding high conversions. researchgate.net
Amidation 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-Hydroxysuccinimide (NHS) Forms a highly reactive O-acylisourea intermediate that readily reacts with amines to form stable amide bonds. researchgate.net
Amidation 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) A highly efficient peptide coupling reagent used for forming amide bonds, particularly in complex or sterically hindered cases.
Amidation DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) Shown to be effective for amide coupling in the presence of water, offering an alternative to traditional organic solvents. luxembourg-bio.com

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction in organic chemistry. For aromatic carboxylic acids like benzoic acid derivatives, this transformation is generally challenging and requires high temperatures or specific catalytic systems. nih.gov The stability of the aromatic ring makes the cleavage of the aryl-carboxyl C-C bond difficult.

The mechanism of decarboxylation often involves the formation of an unstable intermediate. For certain carboxylic acids, particularly β-keto acids or malonic acids, decarboxylation can occur via a concerted, cyclic transition state upon heating. masterorganicchemistry.comyoutube.com However, for simple benzoic acids, this pathway is not available. masterorganicchemistry.com Radical-based mechanisms have been developed, where the benzoic acid is converted into a radical intermediate that then loses CO₂. nih.gov Recent advancements have shown that photoinduced ligand-to-metal charge transfer in copper carboxylate complexes can enable radical decarboxylation under milder conditions (e.g., 35 °C), producing aryl radicals that can be trapped. nih.gov While not specifically detailed for this compound, these general principles suggest that its decarboxylation would require harsh conditions or specialized catalytic methods.

Salt Formation and Co-Crystallization Studies

The acidic proton of the carboxylic acid group allows for salt formation with various bases. These salts often exhibit different solubility and stability profiles compared to the parent acid. Furthermore, the ability of the carboxylic acid to act as a hydrogen-bond donor makes this compound an excellent candidate for forming co-crystals.

Co-crystals are multi-component molecular crystals held together by non-covalent interactions, such as hydrogen bonds. mdpi.com The formation of co-crystals can significantly alter the physical properties of an active pharmaceutical ingredient, including its melting point, solubility, and bioavailability. Benzoic acid and its derivatives are widely used as "coformers" in the design of pharmaceutical co-crystals. mdpi.com Studies have shown that benzoic acid can co-crystallize with various molecules, often forming robust hydrogen-bonded structures between the carboxylic acid group of one molecule and a suitable hydrogen-bond acceptor on another. rsc.orgnih.govresearchgate.net The piperidine (B6355638) nitrogen and the hydroxyl group in this compound provide additional sites for hydrogen bonding, increasing the likelihood of forming complex and stable co-crystal structures.

Transformations of the Hydroxyl Group on the Piperidine Ring

The secondary hydroxyl group on the piperidine ring offers another site for chemical modification, distinct from the carboxylic acid moiety.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of the 4-hydroxypiperidine (B117109) moiety can be oxidized to the corresponding ketone, yielding 4-(4-oxopiperidin-1-yl)benzoic acid. chemscene.com This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used to convert secondary alcohols to ketones without over-oxidation or affecting other functional groups in the molecule. leah4sci.com Stronger oxidizing agents, such as chromic acid (Jones reagent), can also be used, although care must be taken to avoid unwanted side reactions, particularly with a sensitive substrate. The resulting ketone, 4-(4-oxopiperidin-1-yl)benzoic acid, is a valuable intermediate for further functionalization. chemscene.com

Reduction: The reduction of the secondary hydroxyl group is not a direct or common transformation. Typically, reduction reactions at this position would start from the corresponding ketone. The ketone, 4-(4-oxopiperidin-1-yl)benzoic acid, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). leah4sci.comresearchgate.net These reagents deliver a hydride ion to the carbonyl carbon, which, after an aqueous workup, results in the formation of the hydroxyl group.

Table 2: Common Reagents for Hydroxyl/Ketone Transformations

Transformation Reagent Starting Material Product
Oxidation Pyridinium Chlorochromate (PCC) Secondary Alcohol Ketone
Oxidation Dess-Martin Periodinane Secondary Alcohol Ketone
Reduction Sodium Borohydride (NaBH₄) Ketone Secondary Alcohol
Reduction Lithium Aluminum Hydride (LiAlH₄) Ketone Secondary Alcohol

Etherification and Esterification Reactions

The hydroxyl group on the piperidine ring can also undergo etherification or esterification to produce a variety of derivatives.

Etherification: This reaction involves the formation of an ether linkage (C-O-C) at the hydroxyl position. A common method to achieve this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in a 4-alkoxypiperidine derivative. This pathway is utilized in the synthesis of related compounds, such as 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid. researchgate.net

Esterification: The secondary alcohol can be acylated to form an ester. This is typically achieved by reacting the alcohol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. google.com This reaction is mechanistically different from the esterification of the carboxylic acid moiety. For instance, reacting this compound with acetyl chloride would lead to the esterification of the hydroxyl group, forming 1-(4-carboxyphenyl)piperidin-4-yl acetate. chemicalbook.com This selective reaction is possible under controlled conditions that favor the acylation of the alcohol over the carboxylic acid.

Stereoselective Conversions

The presence of a chiral center at the C4 position of the piperidine ring, where the hydroxyl group is attached, allows for the possibility of stereoselective reactions. While the parent compound is often utilized as a racemic mixture, conversions that differentiate between the (R) and (S) enantiomers are crucial for applications where specific stereoisomers exhibit desired activities.

Research into related N-aryl piperidine systems demonstrates that stereoselectivity can be achieved through methods like kinetic resolution. nih.govacs.org In a kinetic resolution scenario, the enantiomers of racemic this compound would react with a chiral reagent or catalyst at different rates, allowing for the separation of the unreacted, enantioenriched starting material from the diastereomeric product. nih.gov For instance, enzymatic acylation using a lipase (B570770) could selectively esterify one enantiomer over the other.

Furthermore, diastereoselective syntheses aiming for specific cis or trans relationships in substituted piperidines are well-established, often employing cyclization strategies where the stereochemical outcome is controlled by the reaction mechanism and conditions. rsc.org For this compound, derivatization of the hydroxyl group via reaction with a chiral auxiliary could lead to separable diastereomers, which could then be processed to yield the pure enantiomers of the parent compound or its derivatives.

Table 1: Representative Stereoselective Reactions and Potential Outcomes

Reaction Type Reagents/Catalyst Potential Outcome Scientific Principle
Enzymatic Kinetic Resolution Lipase, Acyl Donor (e.g., Vinyl Acetate) Separation of one enantiomer as an ester, leaving the other enantiomer as the unreacted alcohol. Enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer at a much higher rate.
Asymmetric Derivatization (R)- or (S)-Mosher's acid chloride Formation of diastereomeric Mosher's esters. The chiral reagent converts the enantiomers into diastereomers, which have different physical properties and can be separated by chromatography.
Asymmetric Catalysis Chiral Lewis Acid, Silylating Agent Enantioselective protection of the hydroxyl group. The chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomeric product.

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring is a key reactive site, functioning as a nucleophile and a base. Its reactivity is influenced by the electronic properties of the attached p-carboxyphenyl group.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. researchgate.netrsc.org These reactions typically proceed under basic conditions to neutralize the acid formed. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent. N-alkylation results in the formation of a quaternary ammonium (B1175870) salt, which imparts different solubility characteristics and can serve as an ionic liquid or phase-transfer catalyst in other systems. mdpi.com

The choice of base and solvent is critical; common conditions include using potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. researchgate.netchemicalforums.com Microwave irradiation has also been shown to accelerate these alkylation reactions. rsc.org

N-acylation converts the tertiary amine into an amide functionality upon formal cleavage of one of the N-C bonds of the ring, though direct acylation to form a quaternary acylammonium salt is the initial step. These intermediates are highly reactive. Amide bond formation involving the piperidine nitrogen is a common strategy in medicinal chemistry to link the scaffold to other molecular fragments. nih.gov

Table 2: Typical N-Alkylation and N-Acylation Reactions

Reaction Reagent Base/Solvent Product Type
N-Alkylation Methyl Iodide (CH₃I) K₂CO₃ / DMF Quaternary Ammonium Iodide Salt
N-Alkylation Benzyl Bromide (BnBr) DIPEA / CH₂Cl₂ Quaternary Ammonium Bromide Salt
N-Acylation Acetyl Chloride (AcCl) Pyridine / CH₂Cl₂ Quaternary Acylammonium Chloride Salt
Amide Coupling Carboxylic Acid, EDCI, HOBt DIPEA / DMF Amide (conceptual, requires ring opening)

Ring Opening and Rearrangement Studies

The 1-arylpiperidine ring is a robust heterocyclic system and is generally stable under typical synthetic conditions. Ring-opening and rearrangement reactions are not commonly reported for this class of compounds and would require specific structural features or harsh reaction conditions.

Mechanistic studies on related complex piperidine derivatives, such as fentanyl, under collision-induced dissociation in mass spectrometry have shown fragmentation pathways that involve ring opening. researchgate.net In these high-energy processes, the piperidine nitrogen's lone pair can facilitate the cleavage of a C-C bond within the ring by displacing a suitable leaving group, leading to the formation of an acyclic iminium ion. researchgate.net While not a standard synthetic transformation, this illustrates a potential pathway for ring cleavage initiated by the nitrogen atom.

The synthesis of N-aryl piperidines can sometimes involve rearrangement steps, but post-synthetic rearrangement of the stable this compound scaffold itself is energetically unfavorable without specific activation.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is dictated by the combined electronic effects of the para-substituted piperidinyl and carboxyl groups.

The piperidin-1-yl group, as a dialkylamino substituent, is a powerful activating group that donates electron density to the aromatic ring through resonance. libretexts.orgbyjus.com It strongly directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Since the para position is already occupied, it directs substitution to the positions ortho to itself (C3 and C5). Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position (also C3 and C5). quora.com

When these directing effects are combined, the powerful activating character of the amino group dominates the regioselectivity. msu.edulkouniv.ac.in Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the 3- and 5-positions, ortho to the highly activating piperidinyl group. msu.edu

Nucleophilic aromatic substitution (SNAr) on the benzoic acid ring of this compound is generally not feasible. The ring is electron-rich due to the activating piperidinyl group, which disfavors attack by nucleophiles. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups, and a suitable leaving group, neither of which are characteristic of this molecule. However, related aminobenzoic acids can be converted into diazonium salts, which are highly versatile intermediates for introducing a wide range of nucleophiles onto an aromatic ring via Sandmeyer or related reactions. scirp.org

Table 3: Predicted Aromatic Substitution Reactions

Reaction Type Reagents Expected Position of Substitution Predicted Major Product
Electrophilic Bromination Br₂, FeBr₃ 3- and 5- positions 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzoic acid
Electrophilic Nitration HNO₃, H₂SO₄ 3- and 5- positions 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
Electrophilic Sulfonation Fuming H₂SO₄ 3- and 5- positions 4-(4-Hydroxypiperidin-1-yl)-3-sulfobenzoic acid
Nucleophilic Substitution NaCN, CuCN Not favorable under standard SNAr conditions No Reaction (unless via diazonium salt)

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and equilibria of reactions involving this compound are governed by established thermodynamic and kinetic principles.

For N-alkylation , the reaction typically follows an SN2 mechanism, where the rate is dependent on the concentration of both the piperidine and the alkyl halide. The reaction rate is sensitive to steric hindrance at the nitrogen atom and on the electrophile.

In electrophilic aromatic substitution , the key rate-determining step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The strong electron-donating piperidinyl group significantly stabilizes the positive charge in the ortho and para transition states through resonance, thereby lowering the activation energy and dramatically increasing the reaction rate compared to benzene (B151609) itself. youtube.com The reaction is thermodynamically driven by the re-aromatization of the ring in the final deprotonation step, which is fast and highly exergonic. masterorganicchemistry.com

Kinetic studies on related N-arylation reactions have shown the process to be first order in both the catalyst and the aryl halide, with the oxidative addition of the aryl halide to the catalyst being the turnover-limiting step. researchgate.net While specific thermodynamic values (ΔH, ΔS, ΔG) for reactions of this compound are not widely published, the transformations are generally designed to be thermodynamically favorable, leading to high yields of the desired products under optimized conditions.

Table 4: Summary of Kinetic and Thermodynamic Characteristics

Transformation Rate-Determining Step Influence of Substituents Thermodynamic Driving Force
N-Alkylation Nucleophilic attack of nitrogen on the alkyl halide (SN2). Steric hindrance around the nitrogen and electrophile can slow the reaction. Formation of a stable C-N bond.
Electrophilic Aromatic Substitution Formation of the arenium ion (sigma complex). masterorganicchemistry.com The piperidinyl group strongly activates the ring and lowers the activation energy. youtube.com Re-establishment of aromaticity in the final product. masterorganicchemistry.com
N-Acylation Nucleophilic attack of nitrogen on the acylating agent. The basicity and nucleophilicity of the nitrogen atom drive the reaction. Formation of a highly stable product (if rearrangement/hydrolysis occurs) or a reactive quaternary intermediate.

Derivatization Strategies and Synthesis of Analogues of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 4-(4-hydroxypiperidin-1-yl)benzoic acid is a prime target for derivatization to produce esters and amides. These modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: Ester derivatives are commonly synthesized through several standard methods. One approach involves the acid-catalyzed reaction of the parent benzoic acid with an appropriate alcohol, known as Fischer esterification. Alternatively, to avoid harsh acidic conditions that might affect the piperidine (B6355638) ring or hydroxyl group, coupling agents can be employed. For instance, the carboxylic acid can be activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of an alcohol. nih.gov Another efficient method is the reaction of an alkyl halide with the carboxylate salt of the acid. For example, methyl esters can be prepared from benzylic halides using palladium catalysts at modest temperatures and carbon monoxide pressure. organic-chemistry.org

Amidation: Amide synthesis typically involves coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation is often mediated by peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) to facilitate amide bond formation under mild conditions. nih.gov A general procedure involves activating the carboxylic acid with the coupling agent and then introducing the desired amine. The synthesis of N-sulfonyl amides from terminal alkynes has also been reported as a novel amidation strategy. organic-chemistry.org These reactions allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's physicochemical properties.

Derivative Type General Reaction Reagents/Conditions Reference
EsterFischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄), Heat-
EsterAlkylationAlkyl Halide, Base (e.g., K₂CO₃)-
EsterCoupling Agent-MediatedAlcohol, DCC or EDC, DMAP nih.gov
AmideCoupling Agent-MediatedAmine, HATU or HOBt/EDC nih.gov

Modification of the Hydroxyl Group (e.g., Ethers, Sulfonates)

The secondary hydroxyl group on the piperidine ring is another key site for derivatization. Its modification can influence hydrogen bonding capacity and metabolic stability.

Etherification: Ethers can be prepared via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For more complex substrates or acid-sensitive groups, the Mitsunobu reaction is a valuable alternative. rsc.org This reaction involves treating the alcohol with triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in the presence of a suitable nucleophile (in this case, another alcohol to form an ether, though it's more commonly used for other functional groups).

Sulfonation: Sulfonate esters (sulfonates) are often synthesized to introduce a good leaving group or a bioisostere for phosphate (B84403) groups. The reaction involves treating the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. For instance, p-toluenesulfonyl isocyanate (PTSI) has been used to label hydroxyl groups in other complex molecules, a reaction that proceeds rapidly at room temperature. nih.gov This modification can enhance the compound's interaction with specific biological targets.

Modification Reagent Product Typical Conditions Reference
EtherificationAlkyl Halide, NaHAlkyl EtherAnhydrous solvent (e.g., THF, DMF)-
EtherificationAlcohol, PPh₃, DIAD/DEADAlkyl EtherMitsunobu conditions rsc.org
SulfonationSulfonyl Chloride, PyridineSulfonate EsterAnhydrous solvent (e.g., CH₂Cl₂)-
Sulfonationp-Toluene Sulfonyl IsocyanateSulfonate EsterRoom temperature nih.gov

Stereochemical Modifications and Enantioselective Synthesis

The carbon atom bearing the hydroxyl group in the piperidine ring is a chiral center. Therefore, this compound exists as a pair of enantiomers. The biological activity of chiral molecules often resides in only one enantiomer, making stereoselective synthesis a critical aspect of drug development.

Enantioselective synthesis of piperidine derivatives can be achieved through various strategies. One common method is the use of a chiral auxiliary or a chiral catalyst in the reaction sequence. For example, proline-catalyzed asymmetric Mannich reactions can be used as a key step to establish the stereochemistry early in the synthesis, followed by cyclization to form the piperidine ring. nih.gov A copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones has been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov

Another approach involves the stereoselective reduction of a ketone precursor, such as 4-oxopiperidine. The reduction of tert-butyl 4,6-dioxo-1-piperidinecarboxylates with sodium borohydride (B1222165) in a mixture of dichloromethane (B109758) and acetic acid yields the corresponding cis-4-hydroxy δ-lactams with high stereoselectivity (de > 98%). nih.gov Such chiral building blocks are invaluable for synthesizing enantiopure final products. nih.govnih.gov The distinct biological activities of cis and trans isomers of 1-propargyl-4-styrylpiperidines highlight the importance of stereochemistry in receptor binding and selectivity.

Introduction of Additional Functional Groups on the Aromatic Ring or Piperidine Skeleton

Further diversification of the lead compound can be achieved by introducing substituents onto the benzene (B151609) or piperidine rings.

Aromatic Ring Functionalization: The benzoic acid ring can undergo electrophilic aromatic substitution. The existing substituents (the carboxyl group and the piperidino group) direct incoming electrophiles. The piperidino group is a strong activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The outcome of substitution will depend on the reaction conditions. For example, nitration or halogenation would likely occur at the positions ortho to the activating piperidino group.

Piperidine Skeleton Functionalization: Introducing functional groups onto the piperidine skeleton, other than at the C-4 position, is more complex and often requires a de novo synthesis approach. Multi-component reactions offer an efficient way to assemble highly functionalized piperidines. researchgate.net For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield complex piperidine structures. researchgate.net Another strategy involves starting with pre-functionalized precursors that can undergo cyclization to form the desired substituted piperidine ring. researchgate.net

Ring System Strategy Example Reaction Potential Substituents Reference
Aromatic RingElectrophilic Aromatic SubstitutionNitration (HNO₃/H₂SO₄)-NO₂-
Aromatic RingElectrophilic Aromatic SubstitutionHalogenation (Br₂/FeBr₃)-Br, -Cl-
Piperidine SkeletonMulti-component ReactionHantzsch Dihydropyridine Synthesis variantAlkyl, Aryl groups thesciencein.org
Piperidine SkeletonDe Novo SynthesisCyclization of functionalized precursorsVarious functional groups researchgate.netresearchgate.net

Design and Synthesis of Piperidine Ring Variants (e.g., Pyrrolidine (B122466), Azepane Analogues)

Replacing the piperidine ring with other saturated nitrogen heterocycles, such as pyrrolidine (a five-membered ring) or azepane (a seven-membered ring), is a common strategy in medicinal chemistry to explore the impact of ring size on biological activity and conformation.

Pyrrolidine Analogues: The synthesis of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid analogues can be achieved by reacting 4-fluorobenzoic acid or its esters with 3-hydroxypyrrolidine. The synthesis of various pyrrolidine analogues often starts from carbohydrate-derived nitrones or involves 1,3-dipolar cycloaddition reactions. nih.govnih.gov These methods allow for the creation of polysubstituted pyrrolidine rings, which can then be coupled to the benzoic acid moiety. nih.gov

Azepane Analogues: Similarly, azepane analogues can be synthesized by coupling 4-fluorobenzoic acid with a suitable azepane derivative, such as 4-hydroxyazepane. The synthesis of functionalized azepanes can be challenging but has been achieved through methods like ring-closing metathesis or the expansion of smaller rings. For example, 5-arylpyrrolidine-2-carboxylates can be transformed into 1H-benzo[b]azepine-2-carboxylates via a copper(I)-promoted ring expansion cascade. nih.govresearchgate.net The diastereoselective synthesis of oxo-azepane synthons has also been reported, providing building blocks for more complex azepane-containing molecules. mdpi.com

Analogue Ring System Key Synthetic Strategy Reference
Pyrrolidine AnaloguePyrrolidineNucleophilic aromatic substitution with 3-hydroxypyrrolidine-
Pyrrolidine AnaloguePyrrolidine1,3-Dipolar cycloaddition nih.gov
Azepane AnalogueAzepaneNucleophilic aromatic substitution with 4-hydroxyazepane-
Azepane AnalogueAzepaneRing expansion of pyrrolidine precursors nih.govresearchgate.net

Applications in Advanced Materials and Supramolecular Systems

Integration into Polymer and Copolymer Architectures

The bifunctional nature of 4-(4-Hydroxypiperidin-1-yl)benzoic acid allows for its incorporation into polymeric structures, either as a monomer in polymerization reactions or as a functionalizing agent for existing polymer chains. This integration can impart desirable properties such as improved thermal stability, altered solubility, and the introduction of reactive sites for further chemical modification.

Monomer Synthesis for Polymeric Materials

The synthesis of this compound for use as a monomer typically involves a multi-step process. A common synthetic route could involve the reaction of a protected 4-hydroxypiperidine (B117109) with a p-halobenzoic acid derivative, followed by deprotection. For instance, a plausible pathway could be the nucleophilic substitution of a halogen on an activated benzoic acid derivative by the secondary amine of 4-hydroxypiperidine.

Alternatively, a method analogous to the synthesis of similar compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, could be adapted. google.com This would involve the reaction of a suitable precursor like 4-(chloromethyl)benzoic acid with 4-hydroxypiperidine in the presence of an acid binding agent and a suitable solvent. google.com The choice of solvent and reaction conditions is crucial to ensure high yields and purity of the resulting monomer. The presence of both a carboxylic acid and a hydroxyl group allows for the formation of polyesters or polyamides through condensation polymerization, depending on the co-monomer used. For example, polymerization with a diol would lead to a polyester, while reaction with a diamine would produce a polyamide.

A key consideration in the synthesis of this monomer is the potential for self-polymerization under certain conditions, given the presence of both an acidic and a hydroxyl functional group. Therefore, protection of one of these groups during the synthesis and polymerization process may be necessary to achieve well-defined polymer architectures.

Functionalization of Polymer Chains

Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers. The compound this compound can be grafted onto existing polymer backbones to impart new properties. This can be achieved by reacting either the carboxylic acid or the hydroxyl group of the molecule with a complementary functional group on the polymer.

For example, polymers containing reactive groups such as epoxides, isocyanates, or acid chlorides can be functionalized by reaction with the hydroxyl or the carboxylic acid group of this compound. This approach has been successfully demonstrated for the modification of polyamides with monounsaturated long-chain fatty acids, showcasing the versatility of post-polymerization derivatization. rsc.org Similarly, polymers with pendant hydroxyl groups, such as poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA), could be functionalized by esterification with the carboxylic acid of the target molecule. researchgate.net

The piperidine (B6355638) ring itself, being a bulky and polar group, can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. Furthermore, the hydroxyl group can serve as a site for further reactions, allowing for the creation of more complex, multifunctional materials. The functionalization of piperidine derivatives is a well-established field, with numerous methods available for modifying the piperidine ring to introduce a wide range of functionalities. researchgate.netnih.gov

Supramolecular Self-Assembly and Nanostructure Formation

The ability of this compound to form multiple, directional hydrogen bonds makes it an excellent candidate for the construction of well-ordered supramolecular structures. These non-covalent interactions drive the self-assembly of the molecules into higher-order architectures, including hydrogen-bonded organic frameworks, co-crystals, and self-assembled monolayers on surfaces.

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. princeton.edumdpi.comrsc.org The directional and specific nature of hydrogen bonding allows for the design of HOFs with well-defined pore structures and functionalities. The compound this compound is a promising candidate for a linker molecule in the construction of HOFs.

The carboxylic acid group can form strong O-H···O or O-H···N hydrogen bonds, while the hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor. The tertiary amine of the piperidine can also participate in hydrogen bonding, particularly if protonated. The combination of these functional groups allows for the formation of robust, three-dimensional networks. For instance, the carboxylic acid could interact with a complementary nitrogen-containing molecule, such as a bipyridine, to form a linear chain, which could then be cross-linked into a 3D framework through hydrogen bonding involving the hydroxyl groups. The formation of charge-assisted hydrogen-bonded organic frameworks (CAHOFs) is also a possibility, where the protonation of the piperidine nitrogen and deprotonation of the carboxylic acid could lead to strong N+-H···O- interactions. beilstein-journals.org

While no HOFs specifically constructed from this compound have been reported, the principles of HOF design using similar benzoic acid and amine-containing building blocks are well-established. acs.orgnih.gov

Crystal Engineering and Co-Crystal Design

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, most commonly hydrogen bonds. The compound this compound is an excellent candidate for forming co-crystals with a wide variety of other molecules, known as co-formers.

The carboxylic acid group is a particularly robust functional group for forming hydrogen bonds with other molecules, especially those containing pyridine (B92270) or other basic nitrogen atoms. acs.orgnih.gov The hydroxyl group provides an additional site for hydrogen bonding, which can lead to the formation of more complex and stable crystal structures. The crystal structure of a related compound, (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, reveals that the hydroxyl group can participate in O-H···O hydrogen bonds, linking molecules into chains. nih.gov

The formation of co-crystals can be used to modify the physical properties of a substance, such as its melting point, solubility, and stability. By carefully selecting a co-former with complementary functional groups, it is possible to design co-crystals with specific supramolecular architectures. For example, co-crystallization with a dicarboxylic acid could lead to the formation of a ribbon-like structure, while co-crystallization with a molecule containing multiple hydrogen bond acceptors could result in a more complex 3D network.

Below is a table summarizing the crystallographic data for a related piperidine derivative, illustrating the types of structures that can be formed.

CompoundCrystal SystemSpace GroupKey Hydrogen BondsReference
(4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanoneOrthorhombicP2₁2₁2₁O—H⋯O nih.gov

Surface Adsorption and 2D Assembly on Substrates

The self-assembly of molecules on solid surfaces is a powerful bottom-up approach for the fabrication of nanostructured materials with controlled properties. The compound this compound possesses the necessary functional groups to form self-assembled monolayers (SAMs) on various substrates.

The carboxylic acid group can act as a head group, anchoring the molecule to a suitable surface, such as a metal oxide or a hydroxyl-terminated substrate. The interactions between the head group and the substrate can range from strong covalent or ionic bonds to weaker hydrogen bonds. For example, benzoic acid and its derivatives are known to adsorb on silver and other metal surfaces. acs.org The self-assembly of alkanephosphonic acids on titanium oxide surfaces, driven by the phosphonic acid head group, provides a good analogy for the potential behavior of this compound. princeton.edu

Once adsorbed on the surface, the molecules can self-assemble into ordered two-dimensional (2D) structures through intermolecular hydrogen bonding between the carboxylic acid groups, the hydroxyl groups, and the piperidine rings. The balance between molecule-substrate and molecule-molecule interactions will determine the final structure of the 2D assembly. The ability to control the orientation and packing of the molecules on the surface is crucial for applications in areas such as sensing, catalysis, and nanoelectronics. The functional groups presented at the surface of the SAM, in this case, the hydroxylated piperidine ring, can be used to control the surface properties, such as its wettability and chemical reactivity.

Non-Linear Optical (NLO) Properties

Design Principles for NLO Materials Incorporating this compound

The primary design principle for second-order NLO molecules is the donor-π-acceptor (D-π-A) model. This model requires an electron-donating group and an electron-accepting group to be connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation by a light source. nih.gov

In the case of this compound:

The Donor (D): The 4-hydroxypiperidine group acts as a potent electron donor. The nitrogen atom's lone pair of electrons can be pushed into the aromatic ring. The hydroxyl group further enhances the donating capacity.

The π-Bridge: The benzene (B151609) ring serves as the π-conjugated bridge, allowing for the delocalization of electrons from the donor to the acceptor.

The Acceptor (A): The carboxylic acid group (-COOH) functions as the electron-accepting moiety, withdrawing electron density from the benzene ring.

This inherent D-π-A structure is a fundamental prerequisite for high second-order NLO activity. Organic compounds with similar push-pull systems, such as those involving amine donors and carboxylic or nitro acceptors, have demonstrated significant NLO properties. nih.gov The efficiency of the ICT process, and thus the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-bridge.

Theoretical Prediction and Experimental Evaluation of NLO Responses

The NLO response of a molecule can be predicted through theoretical calculations and confirmed by experimental measurements.

Theoretical Prediction: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting NLO properties. researchgate.net Key parameters calculated include:

Dipole Moment (μ): Indicates the charge separation in the molecule.

Polarizability (α): A measure of how easily the electron cloud is distorted by an electric field.

First-order Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is indicative of a strong NLO material.

For D-A systems, DFT calculations often reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the donor fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) is on the acceptor fragment, resulting in a low HOMO-LUMO energy gap which is favorable for NLO activity. researchgate.netacs.org Studies on analogous piperidone and pyrimidine (B1678525) derivatives show that theoretical predictions using functionals like B3LYP can effectively estimate hyperpolarizability. researchgate.netnih.gov For instance, theoretical studies on various donor-acceptor molecules have shown that first hyperpolarizability values can be significantly enhanced by the strategic selection of donor and acceptor groups. nih.gov

Experimental Evaluation: The Kurtz-Perry powder technique is a common experimental method for screening materials for second-harmonic generation (SHG), a key second-order NLO effect. For a more detailed analysis, techniques like the Z-scan are employed to measure the third-order NLO susceptibility (χ⁽³⁾) and the nonlinear absorption coefficient. rsc.org For example, a study on 1,2,3-benzotriazole 4-hydroxybenzoic acid, another benzoic acid derivative, reported a high laser damage threshold of 13.4 GW cm⁻² and a third-order NLO susceptibility (χ⁽³⁾) of 8.95 × 10⁻⁹ esu, demonstrating the potential of such compounds in photonic applications. rsc.org

ParameterMethodTypical Findings in Analogous SystemsReference
First Hyperpolarizability (β) DFT Calculations (e.g., B3LYP, CAMB3LYP)Values are highly sensitive to the donor/acceptor strength; can be orders of magnitude larger than reference materials like urea. nih.govresearchgate.net
HOMO-LUMO Energy Gap DFT CalculationsLower energy gaps are generally correlated with higher NLO activity due to facilitated intramolecular charge transfer. acs.org
Second Harmonic Generation (SHG) Kurtz-Perry Powder TestQualitative and quantitative measurement of frequency-doubling efficiency. acs.org
Third-Order Susceptibility (χ⁽³⁾) Z-Scan TechniqueMeasurement of nonlinear refractive index and absorption; values for promising organic materials can be significantly higher than standards. rsc.org

Metal-Organic Frameworks (MOFs) Ligand Development

The bifunctional nature of this compound, possessing both a carboxylate group for metal coordination and additional functional groups (-OH, tertiary amine), makes it an excellent candidate for designing functional Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org

Coordination Chemistry with Transition Metals and Lanthanides

The carboxylic acid group is a versatile coordinating agent for a wide range of metal ions.

Transition Metals (e.g., Zn(II), Cu(II), Co(II)): The carboxylate group can coordinate to transition metals in several modes, including monodentate, bidentate chelating, and bidentate bridging. frontiersin.orgmdpi.com This versatility allows for the formation of diverse network dimensionalities, from 1D chains to 3D frameworks. The piperidine nitrogen can also act as a coordination site, although this is less common for tertiary amines unless sterically accessible. The hydroxyl group could potentially coordinate, especially in defect-engineered frameworks or under specific synthesis conditions.

Lanthanides (e.g., Eu(III), Tb(III), Nd(III)): Lanthanide ions have higher coordination numbers (typically 7-9) and a strong affinity for oxygen-donor ligands. rsc.orgnih.gov The carboxylate group of the ligand is expected to be the primary binding site, often exhibiting bridging coordination modes that lead to robust, multidimensional structures. rsc.orgrsc.org The presence of the ligand can also sensitize lanthanide luminescence (the "antenna effect"), making the resulting MOFs potentially useful for optical applications. rsc.orgnih.gov The structural diversity of lanthanide MOFs can be influenced by the "lanthanide contraction," where subtle changes in the ionic radius across the series can lead to different framework topologies even with the same ligand. rsc.org

Porosity and Structural Characterization of Derived MOFs

The porosity of a MOF derived from this compound would be determined by the coordination geometry of the metal center and the packing of the ligands. The bulky, non-planar 4-hydroxypiperidine group would prevent dense packing, likely leading to the formation of porous structures.

Structural Characterization: The precise structure would be determined using single-crystal X-ray diffraction (SCXRD). Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material.

Porosity Analysis: The porosity of the resulting MOF would be evaluated by gas sorption analysis (e.g., with N₂ at 77 K). This analysis provides key data such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. Functionalization of ligands often leads to a decrease in surface area compared to unfunctionalized parent structures, but it can enhance specific interactions with guest molecules. nih.govnih.gov For example, incorporating functional groups can tune the pore environment, affecting gas uptake and selectivity. nih.govosti.gov

Potential for Gas Adsorption or Catalysis within MOF Structures

The functional groups on the ligand are key to the potential applications of the derived MOFs.

Gas Adsorption: The presence of the basic piperidine nitrogen and the polar hydroxyl group on the pore surfaces could create favorable binding sites for specific gas molecules. Amine-functionalized MOFs are well-known for their enhanced affinity for CO₂, an acidic gas, due to strong dipole-quadrupole interactions and potential hydrogen bonding. researchgate.netrsc.orgresearchgate.net This suggests that MOFs from this ligand could be promising materials for carbon capture and storage. Studies on other amine-functionalized MOFs have shown that these groups significantly increase the isosteric heat of adsorption for CO₂ and improve selectivity for CO₂ over other gases like N₂ or CH₄. rsc.orgnih.gov

MOF SystemFunctional GroupCO₂ Adsorption CapacitySelectivity (CO₂/N₂ or CO₂/CH₄)Reference
MOF-205-NH₂ -NH₂Enhanced uptake at 1 bar compared to parent MOF-205Not specified, but higher heat of adsorption suggests improved selectivity nih.gov
UiO-66-NH₂ -NH₂Acts as a basic site for catalysis; enhances visible light absorptionUsed for catalytic reactions, not just adsorption nih.govusf.edu
Amino-functionalized MOFs (General) -NH₂High sorption capacity at low pressuresExcellent CO₂/H₂, CO₂/CH₄, and CO₂/N₂ separation performance rsc.org

Catalysis: MOFs can serve as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the functional groups on the linker can act as basic or hydrogen-bonding sites. A MOF built from this compound could function as a bifunctional acid-base catalyst. usf.edu The Lewis acidic metal centers combined with the basic amine functionality of the ligand could synergistically catalyze reactions such as aldol (B89426) condensations, Knoevenagel condensations, or the chemical fixation of CO₂ into cyclic carbonates. usf.eduacs.org For instance, amine-functionalized frameworks have been shown to be effective catalysts for the Biginelli reaction and for converting CO₂ and epoxides into valuable chemicals. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements

While dedicated research on 4-(4-Hydroxypiperidin-1-yl)benzoic acid is nascent, its existence is underpinned by significant academic contributions to synthetic chemistry. The primary contribution lies in the methodological advancements for constructing substituted benzoic acids and incorporating heterocyclic moieties. The synthesis of such molecules often relies on established reactions, which have been refined for efficiency and yield.

Key academic progress is evident in the synthesis of structurally related compounds. For instance, the preparation of various hydroxy benzoic acid derivatives demonstrates the robustness of synthetic pathways that can be adapted for the target compound. researchgate.net Methodologies often involve the reaction of a benzoic acid precursor with a suitable heterocyclic amine. The synthesis of related compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids highlights the modularity of these synthetic approaches, where different nitrogen-containing rings are appended to a benzoic acid core. nih.govrsc.org Furthermore, patented methods for producing similar structures, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, showcase scalable and high-purity processes involving nanofiltration that could be conceptually applied. google.com

The general synthetic strategies applicable to this compound are summarized below:

Reaction Type Reactants Key Features Potential Relevance
Nucleophilic Aromatic Substitution4-Fluorobenzoic acid derivative & 4-Hydroxypiperidine (B117109)Fluorine is a good leaving group for SNAr reactions.A direct and often high-yielding route to the target compound.
Buchwald-Hartwig Amination4-Halobenzoic acid (Br, I) & 4-HydroxypiperidinePalladium-catalyzed cross-coupling, versatile for various substrates.Offers a modern and highly adaptable method for synthesis. researchgate.net
Reductive Amination4-Formylbenzoic acid & 4-HydroxypiperidineInvolves imine formation followed by reduction.While not directly applicable, it is a key method for related structures.
Multi-step SynthesisStarting from precursors like 4-phenylpiperidine (B165713) and building the benzoic acid functionality.Involves multiple steps like acylation and oxidation. chemicalbook.comProvides an alternative, albeit more complex, synthetic route.

These advancements provide a solid foundation for the reliable and efficient production of this compound, enabling further study of its properties and applications.

Identification of Remaining Research Gaps and Challenges

The principal research gap is the limited body of literature focused specifically on this compound. While its analogues have found applications, this particular molecule remains largely uncharacterized. The key challenges and research gaps are:

Comprehensive Physicochemical Characterization: There is a lack of detailed data on its solid-state properties, such as polymorphism, crystal structure, and thermal stability. These are crucial for any application in materials science.

Exploration of Biological Activity: Many benzoic acid and piperidine (B6355638) derivatives exhibit a wide range of biological activities. researchgate.netnih.govnih.gov A significant gap exists in the systematic screening of this compound for potential pharmacological effects.

Understanding Solution Behavior: Detailed studies on its solubility in various solvents, pKa values, and aggregation behavior are needed to support its use in solution-based applications, such as in analytical chemistry or as a ligand in coordination chemistry.

Lack of Comparative Studies: The unique combination of a hydroxyl group on the piperidine ring and a para-substituted benzoic acid warrants a comparative analysis against similar compounds (e.g., where the hydroxyl is in a different position or absent) to understand its specific contribution to material or biological properties.

Prognosis for Novel Synthetic Pathways and Derivatization Strategies

Future research will likely focus on optimizing existing synthetic routes and developing novel pathways with improved green chemistry metrics. The use of flow chemistry and catalytic methods could lead to more efficient and scalable syntheses.

Derivatization of this compound at its two distinct functional groups opens up a vast chemical space for creating new molecules with tailored properties. Chemical derivatization is a key technique for enhancing analytical performance or modifying biological activity. xjtu.edu.cnresearchgate.net

Potential Derivatization Strategies:

Functional Group Reaction Type Reagent Class Potential Outcome
Carboxylic Acid (-COOH)EsterificationAlcoholsCreation of prodrugs, modification of solubility, liquid crystal precursors.
Carboxylic Acid (-COOH)AmidationAmines, HydrazinesSynthesis of biologically active amides, building blocks for polymers. researchgate.net
Carboxylic Acid (-COOH)Acyl Halide FormationThionyl chloride, Oxalyl chlorideCreation of a reactive intermediate for further functionalization. chemicalbook.comnih.gov
Hydroxyl (-OH)EsterificationAcid Chlorides, AnhydridesMasking the hydroxyl group, introducing new functional moieties.
Hydroxyl (-OH)EtherificationAlkyl HalidesModifying polarity and hydrogen-bonding capability.
Hydroxyl (-OH)SulfonylationSulfonyl ChloridesIntroducing sulfonate esters, which can be good leaving groups or confer specific properties. uni.lunih.gov

The development of these strategies will be crucial for integrating this compound into functional materials and complex molecular architectures.

Future Perspectives on Applications in Emerging Materials Technologies and Supramolecular Chemistry

The molecular structure of this compound makes it a highly promising candidate for applications in materials science and supramolecular chemistry.

Supramolecular Chemistry: The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group) makes this molecule an excellent building block (synthon) for creating complex, self-assembled structures. It can form robust supramolecular synthons, such as acid-acid and hydroxyl-hydroxyl interactions. mdpi.com This could be exploited in the design of co-crystals, gels, and other soft materials with programmed properties. Studies on cocrystals of similar molecules like 4-hydroxybenzoic acid have shown diverse and stable hydrogen-bonding networks. mdpi.com

Metal-Organic Frameworks (MOFs): The rigid benzoic acid moiety can act as a linker to connect metal nodes, forming porous MOFs. The hydroxyl group on the piperidine ring could then be used for post-synthetic modification, allowing for the tuning of the framework's properties, such as gas sorption selectivity or catalytic activity.

Liquid Crystals: Benzoic acid derivatives are a cornerstone of liquid crystal technology. The rigid core of this compound, when derivatized into an ester, could lead to novel liquid crystalline materials. The piperidine ring would add a non-coplanar element, potentially influencing the mesophase behavior in interesting ways.

Polymer Chemistry: As a bifunctional monomer, it can be incorporated into polyesters or polyamides. The pendant hydroxyl group would increase the hydrophilicity and provide sites for cross-linking or further functionalization, leading to advanced polymers with tailored thermal and mechanical properties.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Reproducibility : Include triplicate measurements and positive/negative controls (e.g., 4-hydroxybenzoic acid as a baseline ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.